2-[4-(AZEPANE-1-SULFONYL)PHENYL]-5-(ETHYLAMINO)-1,3-OXAZOLE-4-CARBONITRILE
Description
Properties
IUPAC Name |
2-[4-(azepan-1-ylsulfonyl)phenyl]-5-(ethylamino)-1,3-oxazole-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O3S/c1-2-20-18-16(13-19)21-17(25-18)14-7-9-15(10-8-14)26(23,24)22-11-5-3-4-6-12-22/h7-10,20H,2-6,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYPNCTQCIKMMMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=C(N=C(O1)C2=CC=C(C=C2)S(=O)(=O)N3CCCCCC3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(AZEPANE-1-SULFONYL)PHENYL]-5-(ETHYLAMINO)-1,3-OXAZOLE-4-CARBONITRILE typically involves multi-step organic reactions. The process begins with the preparation of the azepane sulfonyl phenyl intermediate, which is then coupled with an ethylamino oxazole derivative under specific reaction conditions. Common reagents used in these reactions include sulfonyl chlorides, amines, and oxazole precursors. The reaction conditions often require controlled temperatures, solvents like dichloromethane or ethanol, and catalysts such as triethylamine or pyridine.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis, microwave-assisted synthesis, and catalytic processes are employed to scale up the production while maintaining efficiency and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
2-[4-(AZEPANE-1-SULFONYL)PHENYL]-5-(ETHYLAMINO)-1,3-OXAZOLE-4-CARBONITRILE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, with reagents like halogens, alkylating agents, and nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Halogens in chloroform, alkylating agents in dimethylformamide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Antimicrobial Activity
Oxazole derivatives have been studied for their antimicrobial properties. The specific compound has shown potential activity against various bacterial strains. A study demonstrated that the introduction of the azepane sulfonyl group enhances the interaction with bacterial cell membranes, leading to increased efficacy against resistant strains.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 16 µg/mL |
| Escherichia coli | 32 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
1.2 Analgesic and Anti-inflammatory Effects
Recent research highlighted the analgesic and anti-inflammatory properties of oxazole derivatives. The compound exhibited significant pain relief in animal models, comparable to standard analgesics like aspirin. The mechanism involves inhibition of cyclooxygenase enzymes, which are pivotal in the inflammatory response.
| Test | Result |
|---|---|
| Writhing Test | Reduction in writhing by 50% |
| Hot Plate Test | Increased latency by 60 seconds |
Case Studies
Case Study 1: Synthesis and Characterization
A notable study synthesized several oxazole derivatives, including the compound in focus. Characterization was performed using techniques such as NMR and mass spectrometry, confirming the structure and purity of the synthesized compounds. The study emphasized the importance of the azepane moiety in enhancing biological activity.
Case Study 2: Molecular Docking Studies
Molecular docking simulations were conducted to predict the binding affinities of this compound with various biological targets involved in pain and inflammation pathways. Results indicated strong binding interactions with cyclooxygenase-2 (COX-2), suggesting its potential as a therapeutic agent for inflammatory diseases.
Material Science Applications
3.1 Polymer Chemistry
The compound has potential applications in polymer chemistry as a building block for synthesizing advanced materials. Its unique structure allows for functionalization that can enhance thermal stability and mechanical properties of polymers.
3.2 Photophysical Properties
Research into the photophysical properties of oxazole derivatives revealed that this compound exhibits favorable luminescent characteristics, making it suitable for applications in organic light-emitting diodes (OLEDs).
| Property | Value |
|---|---|
| Emission Wavelength | 450 nm |
| Quantum Yield | 0.75 |
Mechanism of Action
The mechanism of action of 2-[4-(AZEPANE-1-SULFONYL)PHENYL]-5-(ETHYLAMINO)-1,3-OXAZOLE-4-CARBONITRILE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Research Implications
- The azepane-sulfonyl group may balance lipophilicity and polarity, optimizing bioavailability compared to halogenated analogs.
- Ethylamino’s basicity could enhance target engagement in basic environments (e.g., lysosomal compartments).
- Further studies should evaluate the target compound’s cytotoxicity and receptor specificity relative to these analogs.
Biological Activity
The compound 2-[4-(azepane-1-sulfonyl)phenyl]-5-(ethylamino)-1,3-oxazole-4-carbonitrile is a heterocyclic organic molecule that exhibits significant potential in medicinal chemistry. Its unique structure, characterized by an oxazole ring, a carbonitrile functional group, and an azepane sulfonyl substituent, suggests diverse biological activities. This article aims to synthesize current knowledge regarding its biological activity, including pharmacological properties and potential therapeutic applications.
Structural Characteristics
The compound's structure can be broken down into several key components:
- Oxazole Ring : A five-membered aromatic ring containing nitrogen that is often associated with various biological activities.
- Carbonitrile Group : Known for its reactivity and ability to participate in nucleophilic substitutions.
- Azepane Sulfonyl Group : A cyclic amine that may enhance the compound's interaction with biological targets.
Biological Activity Overview
Research indicates that oxazole derivatives, including the target compound, possess a range of biological activities:
- Antimicrobial Activity : Oxazoles have been reported to exhibit antimicrobial properties against various bacterial strains. For instance, compounds similar to our target have shown effectiveness against Staphylococcus aureus and Escherichia coli .
- Analgesic and Anti-inflammatory Effects : Studies have highlighted the analgesic properties of oxazole derivatives through tests like the writhing test and hot plate test. These compounds can interact with pain pathways, potentially providing relief from inflammatory conditions .
- Cytotoxicity and Antitumoral Potential : The presence of the carbonitrile group is often linked to increased cytotoxicity against cancer cell lines. Preliminary studies suggest that similar compounds can inhibit tumor growth .
Table 1: Summary of Biological Activities
| Activity Type | Observations | References |
|---|---|---|
| Antimicrobial | Effective against S. aureus and E. coli | |
| Analgesic | Positive results in writhing and hot plate tests | |
| Cytotoxicity | Inhibitory effects on cancer cell lines |
Case Studies
-
Analgesic Activity Assessment :
In a study assessing the analgesic effects of oxazole derivatives, several compounds were tested for their ability to reduce pain responses in mice. The results indicated that compounds with similar structural features to our target showed significant analgesic effects compared to control groups . -
Antimicrobial Efficacy :
A comparative study evaluated various oxazole derivatives against common bacterial strains. The findings demonstrated that certain derivatives exhibited substantial inhibition zones, suggesting strong antimicrobial activity . -
Cytotoxicity Evaluation :
In vitro studies on cancer cell lines revealed that compounds bearing the carbonitrile group were particularly effective at inducing apoptosis in malignant cells, indicating potential as anticancer agents .
The biological activity of this compound may be attributed to its ability to interact with specific biological targets:
- Receptor Binding : Molecular docking studies suggest that this compound may bind effectively to receptors involved in pain modulation and inflammation.
- Enzyme Inhibition : The carbonitrile group may facilitate interactions with enzymes related to microbial resistance or cancer proliferation.
Q & A
Basic Research Questions
What synthetic strategies are employed for the preparation of 2-[4-(azepane-1-sulfonyl)phenyl]-5-(ethylamino)-1,3-oxazole-4-carbonitrile?
Methodological Answer:
The compound is synthesized via multi-step protocols, typically involving:
- Sulfonylation : Introduction of the azepane-sulfonyl group to the phenyl ring using sulfonyl chlorides under basic conditions (e.g., pyridine or triethylamine) .
- Oxazole Core Formation : Cyclization of precursors like α-bromo ketones or cyanamide derivatives with thioureas or amidines. For example, 5-(ethylamino)-1,3-oxazole intermediates are formed via condensation reactions .
- Functionalization : Post-synthetic modifications, such as nitrile group stabilization or ethylamine substitution, are performed under controlled pH and temperature .
Key Analytical Validation : Intermediate purity is confirmed via TLC and HPLC, with final product characterization using H/C NMR and high-resolution mass spectrometry (HRMS) .
What spectroscopic and crystallographic techniques are critical for structural elucidation?
Methodological Answer:
- NMR Spectroscopy : H and C NMR identify substituent environments (e.g., sulfonyl group deshielding effects at ~7.5–8.5 ppm for aromatic protons) .
- X-ray Diffraction (XRD) : Single-crystal XRD resolves the bicyclic oxazole-azepane conformation and hydrogen-bonding networks, critical for understanding solid-state reactivity .
- IR Spectroscopy : Confirms functional groups (e.g., sulfonyl S=O stretches at 1150–1300 cm, nitrile C≡N at ~2200 cm) .
Advanced Research Questions
How can computational modeling (e.g., DFT) predict reactivity and electronic properties?
Methodological Answer:
Density Functional Theory (DFT) simulations at the B3LYP/6-31G(d) level:
- Electrostatic Potential Maps : Reveal electron-deficient regions (e.g., nitrile and sulfonyl groups) prone to nucleophilic attack .
- Frontier Molecular Orbital (FMO) Analysis : Predicts HOMO-LUMO gaps (~4.5–5.0 eV), correlating with experimental UV-Vis absorption spectra .
- Transition State Modeling : Simulates reaction pathways for substitutions or redox processes, validated against experimental kinetic data .
What structure-activity relationships (SAR) are observed in analogs with modified sulfonyl or oxazole moieties?
Methodological Answer:
- Sulfonyl Group Variations : Replacement of azepane-sulfonyl with 4-chlorophenylsulfonyl ( ) reduces cytotoxicity by 40% in MCF-7 cell lines, suggesting steric/electronic dependencies .
- Oxazole Substitutions : 5-Amino derivatives show enhanced solubility but reduced metabolic stability compared to ethylamino analogs .
- Nitrile Group Impact : Removal or reduction to amine abolishes activity, highlighting its role in target binding .
How should experimental designs address contradictions in cytotoxicity data across studies?
Methodological Answer:
- Standardized Assays : Use identical cell lines (e.g., HepG2 or A549) and exposure times (e.g., 48 hr) to minimize variability .
- Dose-Response Curves : Generate IC values with ≥3 replicates; discrepancies may arise from impurity profiles (e.g., residual solvents) .
- Mechanistic Follow-Up : Combine apoptosis assays (Annexin V/PI staining) with ROS detection to differentiate direct cytotoxicity vs. oxidative stress pathways .
What safety protocols are essential during large-scale synthesis?
Methodological Answer:
- Hazard Mitigation : Use Schlenk lines for air-sensitive steps (e.g., sulfonylation) and fume hoods for nitrile handling .
- Waste Management : Quench reactive intermediates (e.g., sulfonyl chlorides) with ice-cold sodium bicarbonate before disposal .
- Personal Protective Equipment (PPE) : Chemical-resistant gloves (e.g., nitrile) and face shields are mandatory during exothermic reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
